benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid
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Overview
Description
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is a complex organic compound characterized by multiple functional groups, including acetoxy, benzyloxy, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.
Acetylation: Introduction of acetoxy groups through acetylation reactions.
Benzylation: Addition of benzyloxy groups via benzylation.
Amidation: Formation of the acetamido group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Medicine
In medicine, derivatives of this compound could be explored for potential therapeutic applications, such as drug development for targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(METHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(ETHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Contains an ethoxy group instead of a benzyloxy group.
Properties
Molecular Formula |
C19H23NO9 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25)/t14-,15-,16+,17+,19+/m1/s1 |
InChI Key |
DGLLGMCNJIJRLN-GJGATLCTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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